molecular formula C16H16N2O4S B2670007 methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477857-73-1

methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No.: B2670007
CAS No.: 477857-73-1
M. Wt: 332.37
InChI Key: UGMOKJMRAHVOJW-UHFFFAOYSA-N
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Description

“Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate” is a complex organic compound . It is used as a reagent in the synthesis of various derivatives with potential biological activities .

Scientific Research Applications

Organic Synthesis Applications

A significant aspect of the research involving this compound relates to its role in organic synthesis, particularly in the construction of complex molecular structures with potential biological activities. For instance, the enantioselective organocatalytic synthesis approach has been used to create spiro[pyrrolidin-3,3'-oxindole] derivatives, which are known for their biological activities. This process involves asymmetric catalytic three-component 1,3-dipolar cycloaddition, demonstrating high enantiopurity and structural diversity in the synthesized spirooxindole derivatives (Xiao-Hua Chen et al., 2009).

Material Science and Photovoltaic Applications

In the realm of material science, the compound's derivatives have been explored for their utility in photovoltaic cells. Research has synthesized and characterized carboxylated thiophene co-polymers, investigating their use as sensitizers in solar devices. These co-polymers, derived from 3-thiophene acetic acid among others, demonstrated the ability to generate photocurrent, highlighting their potential in renewable energy technologies (J. Fernando & G. Senadeera, 2008).

Biological Activity and Pharmacological Potential

While direct studies on methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate's biological activities are limited, related research on structurally similar compounds provides insight into potential applications. For example, compounds containing thiophene and pyrrolidine rings have been evaluated for their antioxidant activity, with findings suggesting that modifications to these rings can significantly influence their antioxidative properties. Such research implies the potential for designing antioxidants and other biologically active compounds through structural modifications of thiophene and pyrrolidine derivatives (Kenichi Yanagimoto et al., 2002).

Properties

IUPAC Name

methyl 3-[2-(2-oxo-2-pyrrolidin-1-ylacetyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-16(21)14-12(6-10-23-14)18-9-4-5-11(18)13(19)15(20)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMOKJMRAHVOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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